molecular formula C14H13N3O5 B2780314 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide CAS No. 851094-78-5

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2780314
CAS No.: 851094-78-5
M. Wt: 303.274
InChI Key: BDCATGRRINPCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin moiety and a 4-methoxybenzamide group. The oxadiazole ring is a nitrogen-rich heterocycle known for thermal stability and electronic versatility, while the dihydrodioxin contributes partial saturation, enhancing metabolic stability compared to fully aromatic systems .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-19-10-4-2-9(3-5-10)12(18)15-14-17-16-13(22-14)11-8-20-6-7-21-11/h2-5,8H,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCATGRRINPCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330493
Record name N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851094-78-5
Record name N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The dioxin ring can be introduced via a cyclization reaction involving an appropriate diol and a dihalide. The final step usually involves the coupling of the oxadiazole-dioxin intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxin ring can be oxidized to form more reactive intermediates.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The methoxy group on the benzamide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxin ring may yield carboxylic acids or aldehydes, while reduction of the oxadiazole ring could produce amines or alcohols.

Scientific Research Applications

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dioxin ring may also play a role in binding to specific proteins or DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Framework

Key Compounds:
  • Target Compound : Oxadiazole + dihydrodioxin + 4-methoxybenzamide.
  • N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (BK47332) : Replaces 4-methoxybenzamide with acetamide (CAS 851094-74-1) .
  • N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide : Cyclohexanecarboxamide substituent (CAS 851094-86-5) .
Comparison:
Property Target Compound BK47332 Cyclohexanecarboxamide Derivative
Molecular Formula C₁₅H₁₄N₃O₅ C₈H₉N₃O₄ C₁₂H₁₄N₃O₄
Molecular Weight ~317.3 g/mol 211.17 g/mol 280.26 g/mol
Key Substituent 4-Methoxybenzamide Acetamide Cyclohexanecarboxamide
Lipophilicity (Predicted) Higher (aromatic + methoxy) Moderate (small alkyl) High (bulky cyclohexane)

The cyclohexanecarboxamide derivative’s bulkier substituent could hinder membrane permeability but increase steric specificity .

Spectroscopic Properties

  • 1H NMR : The 4-methoxy group resonates as a singlet near δ 3.8–4.0 ppm, consistent with methoxybenzamide derivatives . Dihydrodioxin protons appear as multiplet signals near δ 4.2–4.5 ppm.
  • 13C NMR : The carbonyl carbon (amide) resonates near δ 164–165 ppm, aligning with benzamide analogs .

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a 1,3,4-oxadiazole ring with a 1,4-dioxin moiety, suggests diverse biological activities. This article examines its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O7SC_{20}H_{18}N_{4}O_{7}S, with a molecular weight of 458.4 g/mol. The compound's structure is characterized by:

  • Oxadiazole Ring : Contributes to its potential as an antimicrobial and anticancer agent.
  • Dioxin Moiety : Enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes critical for cellular processes, such as topoisomerases or kinases involved in cancer progression.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures often exhibit antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that related oxadiazole derivatives inhibited bacterial growth by disrupting cell wall synthesis and interfering with essential metabolic pathways.

Anticancer Properties

The compound has shown promise in cancer research:

  • Cell Proliferation Inhibition : In vitro studies reported that this compound significantly inhibited the proliferation of various cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Topoisomerase II Inhibition :
    • A study evaluated the compound's ability to inhibit topoisomerase II activity in cancer cells. Results indicated a dose-dependent inhibition leading to increased apoptosis in treated cells .
  • Serotonin Receptor Modulation :
    • Another investigation focused on the compound's interaction with serotonin receptors (5HT4). Preliminary data suggested it acts as a partial agonist, potentially offering therapeutic benefits in mood disorders.

Data Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibits cell wall synthesis
Cancer Cell Proliferation InhibitionInduces apoptosis via topoisomerase II inhibition
Serotonin Receptor ModulationActs as a partial agonist at 5HT4 receptors

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as temperature, solvent choice, and catalyst loading. For example, the use of 4B catalyst and pyridine in General Procedure B (for oxadiazole ring formation) resulted in yields ranging from 24% to 60% in structurally similar compounds . Purity can be enhanced via HPLC purification (95–100% purity confirmed by retention time analysis) . Key steps include reflux conditions for cyclization and stoichiometric control of coupling agents like oxalyl chloride .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and ring systems (e.g., dihydrodioxin and oxadiazole moieties) .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving ambiguities in stereochemistry, as demonstrated for related oxadiazole derivatives .

Q. What are the key functional groups influencing the compound’s reactivity?

  • Methodological Answer : The oxadiazole ring (electron-deficient) enables nucleophilic substitution, while the methoxybenzamide group participates in hydrogen bonding and π-π stacking. The dihydrodioxin moiety may stabilize radical intermediates, as seen in analogs with sulfonamide groups . Reactivity can be probed via electrophilic substitution assays using iodine or bromine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity or enzyme isoform selectivity). For example:

  • Enzyme Inhibition : Use standardized protocols (e.g., LOX inhibition assays at pH 7.4 with 100 µM substrate) to compare activity across studies .
  • Antimicrobial Activity : Validate against reference strains (e.g., S. aureus ATCC 25923) and include positive controls like ciprofloxacin .
  • Data Normalization : Report IC50_{50} values relative to internal controls to mitigate batch variability .

Q. What strategies are effective for probing the compound’s mechanism of action in cancer models?

  • Methodological Answer :

  • Target Identification : Use thermal shift assays to screen for protein binding partners. For example, oxadiazole analogs have shown Ca2+^{2+}/calmodulin inhibition in kinase assays .
  • Apoptosis Pathways : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) in treated cell lines .
  • In Vivo Validation : Combine with xenograft models and histopathology to assess tumor suppression and off-target effects .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like EGFR or COX-2, leveraging crystal structures from the PDB (e.g., 4Y0 for benzamide interactions) .
  • ADMET Prediction : Apply SwissADME to optimize logP (target: 2–3) and reduce hepatic toxicity risks .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring) with bioactivity data from analogs .

Key Research Gaps

  • Structural-Activity Relationships : Limited data on the dihydrodioxin moiety’s role in bioactivity .
  • In Vivo Toxicity : No published studies on acute/chronic toxicity in animal models.
  • Metabolic Stability : Unclear CYP450 interactions; recommend microsomal stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.